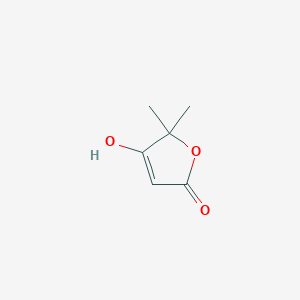

4-Hydroxy-5,5-dimethylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5,5-dimethylfuran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOQTAIZIDYCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286498 | |

| Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22621-30-3 | |

| Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22621-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5,5-dimethyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 4 Hydroxy 5,5 Dimethylfuran 2 5h One

Established Laboratory Synthesis Routes for 4-Hydroxy-5,5-dimethylfuran-2(5H)-one

A comprehensive review of scientific literature does not yield established laboratory synthesis routes specifically for this compound. Research on furanone synthesis predominantly focuses on isomers such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), which are significant compounds in the flavor and fragrance industry. cnif.cnimreblank.chimreblank.chnih.gov

As no direct synthesis for this compound has been identified in the primary literature, a detailed presentation of its reaction conditions and reagents is not possible.

Synthesis of Functionalized this compound Derivatives

While the synthesis of the parent compound is not well-documented, methods for the preparation of functionalized derivatives have been reported. A notable example is the synthesis of a structurally related acetylated furanone.

Scientific literature details the facile synthesis of a related compound, 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one . This keto-hemiacetal is synthesized through the Mn(OAc)₃-mediated aerobic oxidation of 2,4-pentanedione (also known as acetylacetone, Hacac). mdpi.comresearchgate.net The reaction can also proceed from tris(2,4-pentanedionato)manganese(III), Mn(acac)₃, directly. mdpi.com

The optimal yield for this synthesis is achieved by reacting Mn(acac)₃ in a mixture of acetic acid (AcOH) and 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature under a stream of dried air for 12 hours. mdpi.com The product is then isolated and purified using column chromatography. mdpi.com

| Starting Material | Oxidant/Catalyst | Solvent | Atmosphere | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Mn(acac)₃ | - | AcOH-TFE | Dried Air Stream | Room Temperature | 12 h | 44% |

| 2,4-pentanedione (Hacac) | Mn(OAc)₃ | AcOH | Air | Room Temperature | - | Similar yields to Mn(acac)₃ |

The formation of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one is proposed to proceed through a free-radical mechanism. mdpi.comnih.gov

Step 1: Radical Formation The reaction is initiated by the one-electron oxidation of the 1,3-dicarbonyl compound (2,4-pentanedione) by Mn(III) acetate. This process generates a 2,4-pentanedione radical. mdpi.comnih.gov

Step 2: Dimerization and Reaction with Oxygen Two of these radicals undergo a bimolecular coupling reaction. mdpi.com This dimeric intermediate then reacts with molecular oxygen from the air.

Step 3: Cyclization and Formation of the Final Product The subsequent steps involve a cascade of reactions including the formation of a 1,2-dioxetane (B1211799) intermediate, which then rearranges. This is followed by a Criegee-type oxidation, incorporating a water molecule, to form a trione (B1666649) intermediate (4-acetylhexane-2,3,5-trione). This trione then undergoes an intramolecular cyclization to yield the stable 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one. mdpi.com The exact structure of the final product was confirmed through X-ray crystallographic analysis. mdpi.com

The proposed mechanism highlights the crucial role of aerobic conditions for the reaction to proceed to the final furanone product. The presence of water was also found to be important, as its removal led to a decrease in the reaction yield. mdpi.com

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 5,5 Dimethylfuran 2 5h One

General Reaction Pathways

Information on the general reaction pathways for 4-Hydroxy-5,5-dimethylfuran-2(5H)-one is not available in published research.

Oxidation Reactions

No studies detailing the oxidation reactions of this compound, including specific reagents, conditions, or resulting products, were found.

Reduction Reactions

There is no available literature describing the reduction of this compound.

Substitution Reactions

Mechanistic studies or examples of substitution reactions involving this compound are not documented.

Due to the absence of specific research on this compound, no data tables or detailed findings can be presented as requested.

Applications of 4 Hydroxy 5,5 Dimethylfuran 2 5h One in Organic Synthesis

Role as a Building Block for More Complex Molecules

While direct and detailed research on the synthetic utility of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one is limited, the broader class of hydroxyfuranones serves as a versatile scaffold in organic chemistry. These compounds are recognized as valuable chiral building blocks, offering multiple reactive sites for the construction of intricate molecular architectures.

The reactivity of the hydroxyfuranone core, characterized by its hydroxyl group, carbonyl functionality, and the potential for ring-opening or modification, makes it a valuable synthon. For instance, related furanone derivatives are employed in the synthesis of natural products and other biologically active molecules. The strategic placement of functional groups allows for stereoselective transformations, which are crucial in modern organic synthesis.

In contrast, the isomer 5-Hydroxy-2(5H)-furanone has been identified as a versatile platform for producing various C4 industrial chemicals. chemrxiv.orgresearchgate.net Its reactivity under mild conditions, stemming from the electrophilicity of the carbon atom attached to the hydroxyl group, allows for its conversion into compounds like maleic acid, 1,4-butanediol, gamma-butyrolactone, and pyrrolidones through oxidation, reduction, and reductive aminolysis. chemrxiv.orgresearchgate.net

Similarly, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules that participate in a range of chemical transformations. mdpi.comnih.gov The presence of two electronegative halogen atoms and a conjugated carbonyl group makes them susceptible to reactions such as arylation and condensation, leading to the formation of more complex structures. mdpi.comnih.gov

Although specific examples for this compound are not documented in the reviewed literature, the established synthetic pathways involving its isomers suggest its potential as a valuable, yet underexplored, building block in organic synthesis. Further research into the reactivity and synthetic applications of this specific isomer is warranted to fully elucidate its potential.

Future Directions in Research on 4 Hydroxy 5,5 Dimethylfuran 2 5h One

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a foundational step for enabling comprehensive research into 4-Hydroxy-5,5-dimethylfuran-2(5H)-one. While classical methods for lactone synthesis exist, future research should focus on modern, stereoselective, and sustainable approaches. The gem-dimethyl group presents a unique synthetic challenge and opportunity, potentially influencing reaction pathways and yields.

Future synthetic exploration could prioritize several promising strategies:

Catalytic Asymmetric Synthesis: Developing methods to create chiral centers, if desired, would be crucial for studying stereospecific biological activities. Research could focus on adapting existing catalytic systems for the synthesis of substituted γ-butyrolactones. nih.gov

Biocatalysis: Employing enzymes or whole-cell systems for key reaction steps could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, improve safety for potentially unstable intermediates, and facilitate easier scale-up for producing research quantities of the compound.

Renewable Feedstocks: Investigating synthetic pathways that begin from bio-based starting materials, such as derivatives of isoprene (B109036) or other terpene-related structures, could provide a sustainable route to the molecule. rsc.org

| Synthetic Strategy | Potential Starting Materials | Key Research Focus | Anticipated Advantages |

|---|---|---|---|

| Intramolecular Cyclization | 4,4-Dimethyl-3,5-dihydroxypentanoic acid esters | Development of selective cyclization catalysts | Direct route to the core furanone structure |

| Oxidative Lactonization | 3,4,4-Trimethyl-1,3-pentanediol | Screening of modern, selective oxidizing agents | High atom economy |

| Aldol Condensation Approach | Isobutyraldehyde and a pyruvate (B1213749) derivative | Optimization of reaction conditions to control self-condensation | Utilizes readily available starting materials |

| Bio-based Routes | Derivatives of pantoic acid or other branched-chain metabolites | Metabolic engineering of microbial strains | Sustainable and potentially enantioselective |

In-depth Mechanistic Investigations of its Reactivity

A thorough understanding of the chemical reactivity of this compound is essential for predicting its stability, metabolic fate, and potential for further chemical modification. The interplay between the lactone ring, the enol system, and the sterically hindering gem-dimethyl group is of significant scientific interest.

Future mechanistic studies should aim to:

Elucidate Tautomeric Equilibria: Investigate the keto-enol tautomerism between the 4-hydroxy form and its corresponding keto tautomer, 5,5-dimethyl-dihydrofuran-2,4-dione. The position of this equilibrium under various conditions (pH, solvent) will fundamentally dictate the compound's reactivity. Studies on related tautomeric furanones have shown this to be a critical factor. nih.gov

Map Reaction Pathways: Systematically study its reactivity towards nucleophiles, electrophiles, and oxidizing/reducing agents. For instance, the stability of the lactone ring to hydrolysis under acidic and basic conditions is a key parameter. nih.govastm.org

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction intermediates, transition states, and potential energy surfaces. This can provide valuable insights into reaction mechanisms that are difficult to probe experimentally and guide the design of new reactions.

| Reaction Type | Experimental Approach | Key Mechanistic Question to Address |

|---|---|---|

| Lactone Hydrolysis | Kinetic studies via pH-stat titration or NMR monitoring | What is the influence of the C5 gem-dimethyl group on ring stability and hydrolysis rates? |

| Esterification/Etherification | Reaction with acyl chlorides or alkyl halides under various conditions | Does the reaction occur at the C4-hydroxyl, and how does tautomerism affect the outcome? |

| Oxidation | Treatment with mild and strong oxidizing agents | Can the enol be oxidized without cleaving the furanone ring? |

| Thermal Decomposition | Thermogravimetric Analysis (TGA) coupled with GC-MS | What are the primary degradation pathways and products upon heating? |

Development of Advanced Analytical Techniques for Specific Quantification

To study this compound in any complex biological or environmental matrix, robust and sensitive analytical methods are required. The polarity of the hydroxyl group and the potential for isomerism with other furanones necessitate the development of highly specific quantification techniques.

Future research in this area should focus on:

Chromatographic Separation: Developing optimized methods using Ultra-High-Performance Liquid Chromatography (UHPLC) with stationary phases designed for polar compounds. For gas chromatography (GC), derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

Mass Spectrometry Detection: Utilizing tandem mass spectrometry (MS/MS) is crucial for achieving high selectivity and sensitivity. unipr.it Future work would involve identifying unique precursor-product ion transitions for this compound to distinguish it from structural isomers in complex samples. unipr.it

Stable Isotope Dilution Assays (SIDA): The synthesis of an isotopically labeled internal standard (e.g., containing ¹³C or ²H) would enable the most accurate and precise quantification by correcting for matrix effects and variations in sample preparation.

Novel Sensor Technologies: Exploring the development of electrochemical or fluorescent sensors for real-time monitoring could be a long-term goal, particularly if a specific and high-affinity binding partner is discovered. mdpi.com

| Technique | Anticipated Limit of Quantification (LOQ) | Primary Advantage | Key Development Challenge |

|---|---|---|---|

| UHPLC-MS/MS | Low ng/mL to pg/mL | High selectivity and sensitivity for complex matrices | Optimizing chromatographic separation from isomers |

| GC-MS (with derivatization) | Low to mid ng/mL | High chromatographic resolution | Developing a clean and efficient derivatization protocol |

| High-Resolution MS (HRMS) | Low ng/mL | Unambiguous identification via accurate mass | Higher instrument cost and data complexity |

| Chiral Chromatography | Variable; dependent on detector | Separation of potential enantiomers | Requires successful asymmetric synthesis first |

Comprehensive Biological Activity Profiling (Focusing on non-prohibited aspects)

The biological properties of this compound are currently unknown. The furanone and γ-butyrolactone scaffolds are present in numerous biologically active natural products and synthetic compounds, suggesting that this molecule could possess interesting, non-prohibited biological activities. nih.gov A systematic screening approach is needed to map its potential pharmacological or agricultural applications.

Future research should focus on a tiered screening strategy:

Initial Broad Screening: Perform high-throughput screening against a diverse range of biological targets, including various microbial strains, fungal pathogens, and key enzyme families. Many substituted furanones have shown promising antimicrobial or antifungal properties. researchgate.nettandfonline.com

Quorum Sensing Inhibition: Investigate the ability of the compound to interfere with bacterial communication (quorum sensing), a strategy that can disarm pathogens without promoting resistance. Halogenated furanones are well-known for this activity. ucc.ie

Enzyme Inhibition Assays: Screen against enzymes involved in inflammation (e.g., cyclooxygenases) or metabolic diseases, as other lactone-containing molecules have shown activity in these areas.

Agricultural Applications: Evaluate its potential as an antifungal agent against plant pathogens or as a plant growth regulator.

It is critical to note that while the core structure is a γ-butyrolactone (GBL) analog, research should be strictly confined to legitimate scientific and industrial applications, entirely avoiding any investigation related to the known illicit uses of GBL and its prodrugs. nih.govjustice.gov

| Screening Area | Specific Assay Example | Rationale Based on Structurally Related Compounds |

|---|---|---|

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) against E. coli, S. aureus | Many furanone derivatives exhibit antibacterial properties. researchgate.netsemanticscholar.org |

| Antifungal Activity | MIC against C. albicans, A. flavus | The α-methylene-γ-butyrolactone ring is a known antifungal pharmacophore. nih.gov |

| Quorum Sensing Inhibition | Bioluminescence inhibition assay in Vibrio harveyi | Furanones are a classic class of quorum sensing inhibitors. ucc.ie |

| Anti-inflammatory Potential | COX-1/COX-2 enzyme inhibition assay | Lactone-containing compounds can exhibit anti-inflammatory effects. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-5,5-dimethylfuran-2(5H)-one, and how can reaction yields be optimized?

- Methodological Answer :

- Cobalt-catalyzed carbonylation : Utilize Co₂(CO)₈ as a catalyst in benzene for selective synthesis, achieving >95% purity under inert conditions. Optimize temperature (70–90°C) and CO pressure (1–2 atm) to enhance yield .

- Acid-catalyzed cyclization : Employ glyoxylic or pyruvic acid derivatives as precursors, with yields improved by controlling pH (4–6) and reaction time (6–12 hrs) .

- Yield optimization : Use HPLC or GC-MS to monitor intermediates; purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high recovery .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include δ 5.2–5.5 ppm (furanone ring protons) and δ 170–175 ppm (carbonyl carbon) .

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and lactone carbonyl (1740–1760 cm⁻¹) groups .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions) for structural validation .

Q. What are the best practices for ensuring the stability of this compound during storage?

- Methodological Answer :

- Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

- Stability assays : Monitor degradation via TLC or LC-MS every 3 months; use antioxidants (e.g., BHT) in polar solvents like ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound as an intermediate?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration during cyclization .

- Kinetic studies : Compare rate constants under varying pH and temperature to identify dominant pathways .

- Computational modeling : Apply DFT to evaluate transition states (e.g., B3LYP/6-31G*) for competing mechanisms .

Q. What computational methods are recommended to model the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with M06-2X/cc-pVTZ to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular dynamics : Simulate solvent effects (e.g., water vs. DMSO) to assess conformational stability .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina for pharmacological profiling .

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.